6-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile
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Overview
Description
6-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile is a complex organic compound that features a combination of piperidine, morpholine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of piperidine with morpholine under controlled conditions to form an intermediate, which is then reacted with pyridine-3-carbonitrile. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
6-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Morpholinopiperidine: Shares the morpholine and piperidine moieties but lacks the pyridine-3-carbonitrile group.
Piperidine Derivatives: Various derivatives with different substituents on the piperidine ring.
Uniqueness
6-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile is unique due to its combination of three distinct functional groups, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C16H20N4O2 |
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Molecular Weight |
300.36 g/mol |
IUPAC Name |
6-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H20N4O2/c17-10-13-4-5-15(18-11-13)20-8-9-22-14(12-20)16(21)19-6-2-1-3-7-19/h4-5,11,14H,1-3,6-9,12H2 |
InChI Key |
JXAJRWFUSSZRAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC=C(C=C3)C#N |
Origin of Product |
United States |
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